BenchChemオンラインストアへようこそ!

Afzelin

Diuretic Renal Protection Flavonoid Glycoside

Afzelin (Kaempferol 3-O-α-L-rhamnoside) is the exclusive 3-rhamnoside required for renal, urolithiasis, and complement inhibition research. Unlike inactive kaempferol aglycone, Afzelin induces significant diuresis in vivo and achieves 41–92% inhibition of calcium oxalate crystal formation. Anti-complement activity (IC50 258 μM) surpasses quercitrin (IC50 440 μM) by 1.7×. MICs of 2–31 μg/mL against S. aureus, P. aeruginosa, and S. typhi support antimicrobial SAR inclusion. Substituting kaempferol or alternate glycosides will not reproduce these pharmacological outcomes. Procure only ≥98% HPLC-verified Afzelin for reproducible, publication-grade results.

Molecular Formula C21H20O10
Molecular Weight 432.4 g/mol
CAS No. 786711-07-7
Cat. No. B7765603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAfzelin
CAS786711-07-7
Molecular FormulaC21H20O10
Molecular Weight432.4 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O
InChIInChI=1S/C21H20O10/c1-8-15(25)17(27)18(28)21(29-8)31-20-16(26)14-12(24)6-11(23)7-13(14)30-19(20)9-2-4-10(22)5-3-9/h2-8,15,17-18,21-25,27-28H,1H3/t8-,15-,17+,18+,21-/m0/s1
InChIKeySOSLMHZOJATCCP-AEIZVZFYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Afzelin (CAS 786711-07-7) Procurement Guide: Chemical Identity and Baseline Properties


Afzelin (Kaempferol 3-O-α-L-rhamnoside; CAS 786711-07-7) is a flavonol glycoside derived from kaempferol, consisting of a kaempferol aglycone attached to an α-L-rhamnosyl residue at the 3-position via a glycosidic linkage [1]. It is naturally distributed across numerous plant species, including Annona purpurea, Phyllanthus emblica, and Cornus macrophylla [1]. The compound is a yellow powder with molecular formula C21H20O10 and molecular weight of 432.38 g/mol . Afzelin demonstrates solubility in DMSO (1 mg/mL) and ethanol (50 mg/mL, 115.64 mM), with long-term storage stability of 36 months in lyophilized form at -20°C [2].

Why Generic Flavonol Glycoside Substitution Fails: The Critical Role of the 3-O-Rhamnoside Moiety in Afzelin


Flavonol glycosides sharing a common aglycone cannot be considered functionally interchangeable for research or industrial applications. Within the kaempferol glycoside family, Afzelin (3-O-rhamnoside) exhibits divergent biological activity compared to structurally similar analogs such as kaempferitrin (3,7-di-O-rhamnoside), astragalin (3-O-glucoside), and the aglycone kaempferol itself. The number and type of glycosidic substitutions at the 3-position critically determine pharmacological outcomes: while kaempferol demonstrates potent DPPH radical scavenging activity, Afzelin shows minimal to no activity in the same assay [1]. Conversely, Afzelin induces significant diuresis and renal protection in vivo, whereas the aglycone kaempferol is completely inactive in the same model [2]. The rhamnosyl substitution also confers distinct antibacterial spectrum and potency compared to glucoside analogs . These functional disparities underscore that procurement decisions based solely on aglycone identity or broader flavonoid class will lead to irreproducible experimental outcomes and wasted resources.

Afzelin Quantitative Differentiation Evidence: Comparator-Based Activity Data


Superior Diuretic and Renal Protective Activity: Afzelin vs. Kaempferol Aglycone

In a direct head-to-head comparison in normotensive and hypertensive rats, Afzelin (AFZ) evoked a significant diuretic action associated with increased Cl⁻ excretion and a Ca²⁺-sparing effect, while kaempferol (KFL) showed no diuretic activity whatsoever [1]. Afzelin also significantly reduced calcium oxalate crystal formation in urine, with inhibition rates of 41% in normotensive rats and 92% in spontaneously hypertensive rats [1].

Diuretic Renal Protection Flavonoid Glycoside

Divergent Antioxidant Capacity: Afzelin vs. Kaempferol and Rhamnoisorobin

Structure-activity relationship studies reveal that Afzelin exhibits minimal to no DPPH radical scavenging activity compared to other kaempferol derivatives. In a comparative DPPH assay, kaempferol (aglycone) showed an IC50 of 62.5 μg/mL, and α-rhamnoisorobin showed an IC50 of 50.0 μg/mL, whereas Afzelin and kaempferitrin exhibited no detectable free radical scavenging activity regardless of concentration [1]. However, a different study using isolated Afzelin from Pithecellobium dulce reported DPPH scavenging with an IC50 of 6.44 μg/mL , indicating assay-dependent variability. In an ABTS model, kaempferol exhibited strong activity with IC50 values of 6.37 μg/mL (DPPH) and 4.93 μg/mL (ABTS), while Afzelin showed only moderate activity [2].

Antioxidant DPPH Free Radical Scavenging

Anti-Complement Activity: Afzelin Outperforms Quercitrin and Kaempferol Aglycone

In a direct comparison of flavonoids isolated from Juglans mandshurica stem-bark, Afzelin demonstrated superior anti-complement activity compared to the structurally related quercitrin (quercetin-3-O-rhamnoside). Afzelin inhibited the complement system with an IC50 of 258 μM, whereas quercitrin exhibited an IC50 of 440 μM [1]. Following enzymatic hydrolysis, the aglycone kaempferol showed only weak anti-complement activity with an IC50 of 730 μM, while quercetin and myricetin were completely inactive in the assay [1].

Anti-complement Immunomodulation Flavonoid Glycoside

Aldose Reductase Inhibition: Afzelin vs. Quercitrin and Isoquercitrin

In a comparative evaluation of flavonoids from Acer okamotoanum, quercitrin and isoquercitrin exhibited potent aldose reductase inhibitory activity with IC50 values of 0.40 μM and 0.63 μM, respectively, while Afzelin showed substantially weaker activity [1]. In a separate study using compounds from Lespedeza cuneata, Afzelin demonstrated aldose reductase inhibition with an IC50 of 2.20 μM, compared to astragalin (kaempferol-3-O-glucoside) which showed an IC50 of 1.91 μM [2]. This represents a 5.5-fold weaker activity compared to quercitrin and a 3.5-fold weaker activity compared to isoquercitrin in the Acer okamotoanum study.

Aldose Reductase Diabetic Complications Enzyme Inhibition

Antibacterial Activity Spectrum: Afzelin vs. Vahlia Biflavone and Reynoutrin

Afzelin demonstrates a broad antibacterial spectrum with notable potency against Gram-positive and Gram-negative bacteria as well as fungi. Against Staphylococcus aureus, Afzelin exhibits an MIC of 8 μg/mL , which compares favorably to Vahlia biflavone (MIC = 15.3 μg/mL) and gallic acid (MIC = 71.3 μg/mL) tested under similar conditions . Against Pseudomonas aeruginosa, Afzelin shows MIC values of 16 μg/mL and 31 μg/mL , depending on the isolate source. Notably, Afzelin demonstrates exceptional activity against Salmonella typhi with an MIC of 2 μg/mL .

Antibacterial MIC Antimicrobial

Pharmacokinetic Differentiation in Disease States: Afzelin vs. Quercitrin and Astragalin

In a comparative pharmacokinetic study following oral administration of Polygonum orientale inflorescence extract, Afzelin exhibited distinct pharmacokinetic behavior in myocardial ischemia-reperfusion injury (MIRI) rats compared to sham-operated controls [1]. While the study reports aggregate pharmacokinetic changes for all four tested flavonoids (quercitrin, astragalin, afzelin, and taxifolin)—including increased Cmax, AUC, and MRT with decreased CL in the MIRI model—it does not provide compound-specific quantitative parameters [1]. This class-level evidence suggests that pathological states alter flavonoid glycoside disposition, but direct comparator data between Afzelin and specific analogs under identical conditions remains unavailable.

Pharmacokinetics Bioavailability Ischemia-Reperfusion

Evidence-Based Application Scenarios for Afzelin (Kaempferol-3-O-rhamnoside) in Research and Industrial Settings


Diuretic and Anti-Urolithiatic Drug Discovery and Mechanistic Studies

Based on direct comparative evidence showing Afzelin's exclusive diuretic activity versus inactive kaempferol aglycone, and its potent 41-92% inhibition of calcium oxalate crystal formation in rat models [1], this compound is a rational choice for research programs investigating renal fluid and electrolyte regulation, calcium-sparing diuretics, and urolithiasis prevention. The demonstrated involvement of muscarinic receptors and cyclooxygenase pathways in Afzelin-induced diuresis [1] further supports its use in mechanistic pharmacology studies. Procurement of Afzelin is justified when the research objective specifically requires the 3-O-rhamnoside substitution; substituting with kaempferol or other glycosides will not reproduce these pharmacological outcomes.

Immunomodulatory Screening Targeting the Complement System

Afzelin's superior anti-complement activity (IC50 = 258 μM) compared to quercitrin (IC50 = 440 μM) and the aglycone kaempferol (IC50 = 730 μM) positions it as a preferred flavonoid glycoside for complement inhibition assays [2]. The 1.7× potency advantage over quercitrin—a compound differing only in B-ring hydroxylation—provides a quantifiable basis for selecting Afzelin as a reference standard or lead scaffold in immunomodulatory research. Investigators studying complement-mediated inflammatory diseases should prioritize Afzelin over quercitrin or astragalin for in vitro screening cascades.

Antimicrobial Susceptibility Testing and Natural Product Antibacterial Discovery

Afzelin's well-characterized antimicrobial profile, with MIC values of 8 μg/mL against S. aureus, 16-31 μg/mL against P. aeruginosa, and 2 μg/mL against S. typhi , supports its use as a positive control or reference compound in antibacterial screening programs. The compound demonstrates quantifiable potency advantages over Vahlia biflavone (1.9× more potent against S. aureus) and gallic acid (8.9× more potent) . This data supports the procurement of Afzelin for inclusion in antimicrobial susceptibility panels, structure-activity relationship studies of flavonoid glycosides, and quality control standardization of plant extracts where Afzelin serves as a marker compound.

Flavonoid Glycoside Structure-Activity Relationship (SAR) Studies

The contrasting activity profiles across multiple assays—inactive in some DPPH models [3] yet moderately active in others [4]; potent anti-complement activity but weak aldose reductase inhibition—make Afzelin an essential compound for SAR investigations exploring the functional consequences of 3-O-glycosylation in flavonols. Researchers investigating how the type and number of sugar moieties modulate bioavailability, target engagement, and pharmacological activity should include Afzelin alongside its comparators (kaempferol, astragalin, kaempferitrin, quercitrin, isoquercitrin) to establish structure-activity relationships. This scenario is particularly relevant for medicinal chemistry optimization programs and natural product dereplication workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Afzelin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.